molecular formula C14H15FN4 B1404696 1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine CAS No. 1610377-02-0

1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine

Cat. No.: B1404696
CAS No.: 1610377-02-0
M. Wt: 258.29 g/mol
InChI Key: IADPMZVVJXBWJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine is a chemical compound with the molecular formula C14H15FN4 and a molecular weight of 258.30 g/mol . It is provided as a high-purity material for research purposes. While the specific biological activity and molecular targets of this exact compound require further investigation, it belongs to the class of pyridazine derivatives. Pyridazinone and related heterocyclic scaffolds are recognized in scientific literature for their potential in medicinal chemistry research, particularly as a source of novel anti-inflammatory agents . Some compounds featuring the pyridazinone core have been investigated for their ability to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity, a key pathway in the inflammatory response . Researchers value this structural class for developing potential therapeutics targeting inflammatory diseases. This product is intended for laboratory research and is strictly marked "For Research Use Only." It is not intended for diagnostic or therapeutic applications or for human use under any circumstances. Researchers should handle all chemical compounds with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4/c15-12-4-2-1-3-11(12)13-5-6-14(18-17-13)19-8-7-10(16)9-19/h1-6,10H,7-9,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADPMZVVJXBWJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=NN=C(C=C2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategy Overview

The preparation of 1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine generally follows a multi-step synthetic route:

  • Construction of the pyridazine ring bearing a halogen (commonly chlorine) at the 6-position.
  • Introduction of the 2-fluorophenyl substituent at the 6-position via nucleophilic aromatic substitution or Suzuki coupling.
  • Amination at the 3-position of the pyridazine ring with pyrrolidin-3-amine or its derivatives.

This approach leverages the reactivity of halogenated pyridazines for nucleophilic substitution by cyclic amines, enabling the formation of the desired pyrrolidin-3-amine linkage.

Preparation of Halogenated Pyridazine Precursors

A common precursor is 3-chloro-6-hydrazinopyridazine, synthesized by literature methods involving hydrazine derivatives and pyridazine ring formation. This intermediate is reacted with β-ketonitriles to form 1-(6-chloropyridazin-3-yl) substituted heterocycles under reflux in ethanol, yielding high purity products confirmed by spectroscopic data.

Step Reactants Conditions Product Yield (%) Notes
1 3-chloro-6-hydrazinopyridazine + β-ketonitrile Reflux in ethanol, 6 h 1-(6-chloropyridazin-3-yl) substituted pyrazol-5-amines High TLC and NMR confirm purity

Alternative Synthetic Routes and Catalytic Methods

Other synthetic methodologies include:

  • Suzuki coupling to introduce the 2-fluorophenyl group at the 6-position on pyridazine rings, using palladium catalysts and arylboronic acids, which allows selective substitution and high yields.
  • Use of donor–acceptor cyclopropanes for pyrrolidin-3-amine ring formation, followed by functionalization steps to install the pyridazinyl substituent.
  • Amination reactions facilitated by catalytic systems or under microwave irradiation to improve reaction rates and yields.

Reaction Conditions and Optimization

  • Solvents: Ethanol is commonly used for reflux reactions due to its polarity and boiling point suitable for these transformations.
  • Temperature: Reflux conditions (~78 °C for ethanol) ensure sufficient energy for nucleophilic substitution.
  • Time: Typically 4–6 hours for completion, monitored by TLC.
  • Purification: Crystallization from ethanol or chromatographic purification at the final stage ensures high purity.
  • Characterization: IR, ^1H NMR, ^13C NMR, ^19F NMR, and mass spectrometry confirm structural integrity and substitution patterns.

Representative Data Table for Reaction Yields and Conditions

Compound Step Solvent Temp (°C) Time (h) Yield (%) Purification Method Characterization Techniques
3-chloro-6-hydrazinopyridazine + β-ketonitrile Ethanol Reflux (~78) 6 >85 Crystallization IR, ^1H NMR, ^13C NMR, MS
Amino-dehalogenation with pyrrolidin-3-amine Ethanol Reflux (~78) 4 70-80 Crystallization IR, ^1H NMR, ^13C NMR, ^19F NMR, MS

Research Findings and Notes

  • The amino-dehalogenation approach is efficient and selective for introducing pyrrolidin-3-amine groups on pyridazine rings.
  • The presence of the 2-fluorophenyl substituent influences the electronic properties, potentially affecting reaction kinetics and product stability.
  • Spectroscopic data confirm the substitution pattern and purity; ^19F NMR is particularly useful for monitoring fluorine-containing moieties.
  • The synthetic route is adaptable for preparing analogues with different cyclic amines or aryl substituents, enabling structure-activity relationship studies.

Chemical Reactions Analysis

Table 1: Key Synthetic Steps and Conditions

Reaction StepReagents/ConditionsYieldCharacterization Data (Source)
Pyridazine core formation2,4-dichloropyrimidine + (3-nitrophenyl)boronic acid (Suzuki coupling)46–75%1H^1H NMR, LC-MS ( )
Fluorophenyl introduction2-fluorophenylboronic acid + Pd catalyst~85%1H^1H NMR (δ 7.45–8.40 ppm) ( )
Pyrrolidine-3-amine attachmentNucleophilic substitution with pyrrolidine86–93%MS: m/z 357 [M+1]+^+ ( )

Mechanistic Notes :

  • The Suzuki coupling selectively occurs at the 4-position of 2,4-dichloropyrimidine, sparing the 2-chloro group for subsequent amination ( ).

  • Reductive amination or direct substitution introduces the pyrrolidine-3-amine group under basic conditions ( ).

Functional Group Transformations

The amine group and pyridazine ring participate in further reactions:

Acylation of the Amine

  • Reaction : Treatment with trifluoroacetic anhydride or acetyl chloride.

  • Conditions : Anhydrous DCM, room temperature, 1–2 hours.

  • Product : N-Acyl derivatives (e.g., trifluoroacetamide).

  • Yield : 19–92% ( ).

  • Key Data : 1H^1H NMR shows downfield shifts for NH protons (δ 10.2 ppm) ( ).

Alkylation Reactions

  • Reaction : Quaternization of the pyridazine nitrogen or alkylation of the amine.

  • Conditions : Iodomethane/K2_2CO3_3 in acetone at 80°C.

  • Product : N-Methylated derivatives.

  • Yield : 93% ( ).

Electrophilic Aromatic Substitution

  • Halogenation : Bromination using NBS in CH3_3CN at 30°C introduces Br at the pyridazine 5-position ( ).

  • Nitration : Limited due to electron-withdrawing fluorine, requiring HNO3_3/H2_2SO4_4 under controlled conditions.

Catalytic and Biological Interactions

  • Metal Coordination : The pyridazine nitrogen and amine group act as ligands for transition metals (e.g., Pd, Cu), enabling catalytic applications ( ).

  • Enzyme Binding : Fluorophenyl and pyrrolidine moieties contribute to hydrophobic interactions with biological targets (e.g., kinases), as seen in analogues with IC50_{50} values of 144–2108 nM ( ).

Table 2: Key Spectral Data

TechniqueDataSource
1H^1H NMRδ 8.57–8.56 (pyridazine H), 7.84–7.82 (fluorophenyl H), 3.55–3.45 (pyrrolidine CH2_2)
LC-MSm/z 357 [M+1]+^+ (C15_{15}H14_{14}FN5_5)
IRN-H stretch at 3350 cm1^{-1}, C-F at 1220 cm1^{-1}

Industrial and Pharmacological Relevance

  • Drug Intermediate : Used in synthesizing kinase inhibitors (e.g., JNK inhibitors) and cannabinoid receptor modulators ( ).

  • Scale-Up Challenges : Low yields in trifluoroacetylation (19%) necessitate optimized protocols ( ).

Scientific Research Applications

Inhibition of Monoamine Oxidase

Recent studies have demonstrated that derivatives of this compound show potent inhibitory effects on monoamine oxidase A and B. For instance, certain derivatives were found to have IC50 values as low as 0.013 µM for MAO-B inhibition, indicating strong potential for treating conditions like Alzheimer's disease . The selectivity for MAO-B over MAO-A is particularly advantageous, as it may reduce side effects associated with broader-spectrum inhibitors.

Case Studies

  • Neurodegenerative Disorders :
    • A study evaluated the effects of several pyridazinone derivatives, including those related to 1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine. The findings suggested that these compounds could serve as lead candidates for neuroprotective agents due to their reversible inhibition properties and favorable cytotoxic profiles against healthy fibroblast cells .
  • Molecular Docking Studies :
    • Molecular docking simulations have indicated that the binding affinities of these compounds to MAO-B are significantly higher than to MAO-A, which correlates with their observed biological activity. The interactions observed during docking suggest that specific structural features contribute to the selectivity and potency of these inhibitors .

Therapeutic Implications

The ability of this compound to selectively inhibit MAO-B positions it as a promising candidate for the treatment of various neurodegenerative disorders. Its low cytotoxicity suggests a favorable safety profile, making it a suitable candidate for further development into therapeutic agents.

Mechanism of Action

The mechanism of action of 1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The pyridazine ring is known to interact with various enzymes and receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity towards its targets. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

1-{6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl}-4-(4-methoxyphenyl)-1H-pyrazol-5-amine

  • Key Features : A dichlorophenylmethyl group at pyridazine position 6 and a 4-methoxyphenyl-pyrazole substitution at position 3 .
  • The methoxyphenyl-pyrazole substitution introduces a bulkier, electron-rich aromatic system, which may alter binding affinity in enzyme targets (e.g., kinase inhibition).

1-{6-[(4-Bromophenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxylic acid

  • Key Features : A bromophenylsulfanyl group at position 6 and a piperidine-3-carboxylic acid at position 3 .
  • The carboxylic acid substituent introduces acidity (pKa ~4-5), contrasting with the target compound’s basic pyrrolidin-3-amine (pKa ~9-10). This difference impacts ionization state and solubility under physiological conditions.

Pyridazine Analogs with Modified Heterocyclic Cores

3-{6-[(3-Fluoropyridin-2-yl)amino]pyridin-3-yl}-N-[trans-4-(pyrrolidin-1-yl)cyclohexyl]imidazo[1,2-b]pyridazin-6-amine

  • Key Features : An imidazopyridazine core fused with pyridine and substituted with fluoropyridinyl and pyrrolidinyl groups .
  • Comparison: The imidazopyridazine core (vs. The fluoropyridinyl group provides electronic effects similar to the target compound’s fluorophenyl but with reduced steric bulk.

6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine

  • Key Features : A pyrimidine core substituted with a 5-fluoropyridinyl group .
  • Comparison :
    • Pyrimidine vs. pyridazine : Pyrimidine has two meta-positioned nitrogen atoms, altering electron distribution and hydrogen-bonding capacity.
    • The 5-fluoropyridinyl substituent may direct interactions with residues in hydrophobic pockets differently than the target compound’s 2-fluorophenyl group.

Structural Analogs with Varied Amine Substituents

6-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-3-amine

  • Key Features: A pyridine core with a dimethylamino-pyrrolidine substituent .
  • Comparison: The dimethylamino group introduces tertiary amine character (vs.

6-(3-Aminophenyl)-2-(2-fluoroethyl)-2,3-dihydropyridazin-3-one

  • Key Features: A dihydropyridazinone core with 3-aminophenyl and 2-fluoroethyl substituents .
  • Comparison: The dihydropyridazinone core introduces a ketone group, increasing polarity and hydrogen-bond acceptor capacity.

Biological Activity

1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine, with the CAS number 1610377-02-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C₁₄H₁₅FN₄, with a molecular weight of 248.30 g/mol. The compound features a pyridazine ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₄H₁₅FN₄
Molecular Weight248.30 g/mol
CAS Number1610377-02-0

Antimicrobial Activity

Research indicates that derivatives of pyridazine and pyrrolidine exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . A study reported minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL for related compounds, suggesting potential utility in treating bacterial infections .

The mechanisms underlying the antimicrobial activity of this class of compounds often involve the inhibition of key bacterial enzymes or pathways. For example, some derivatives have been shown to inhibit the InhA enzyme in mycobacteria, which is crucial for fatty acid synthesis . This inhibition can disrupt the bacterial cell wall synthesis, leading to cell death.

Case Studies

  • In Vitro Studies : In one study, a series of pyrrolidine derivatives were synthesized and evaluated for their antibacterial properties. The results indicated that compounds with similar structural motifs to this compound exhibited potent activity against both gram-positive and gram-negative bacteria .
  • Antifungal Activity : Another investigation focused on the antifungal properties of pyrrolidine derivatives. It was found that certain compounds demonstrated significant antifungal activity with MIC values comparable to standard antifungal agents . This suggests that this compound could also be explored for antifungal applications.

Research Findings

Recent studies have highlighted the versatility of pyridazine derivatives in medicinal chemistry:

  • Antitumor Activity : Some analogs have shown promise as antitumor agents by targeting specific pathways involved in cancer cell proliferation .
  • Selectivity and Efficacy : The selectivity of these compounds for specific biological targets can enhance their therapeutic index, reducing side effects compared to traditional therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine, and what challenges arise during its preparation?

  • Methodology : Synthesis typically involves multi-step reactions, starting with halogenation of pyridazine followed by Suzuki-Miyaura coupling to introduce the 2-fluorophenyl group. Subsequent pyrrolidine ring formation via reductive amination or nucleophilic substitution is critical. Challenges include controlling regioselectivity during fluorophenyl attachment and minimizing racemization in the pyrrolidine amine .
  • Key Steps : Use palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling, and employ chiral resolution techniques if enantiopure forms are required .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

  • Techniques : X-ray crystallography (for absolute configuration), NMR (¹H/¹³C/¹⁹F for substituent analysis), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • Example : In related pyridazine-pyrrolidine hybrids, ¹⁹F NMR resolves fluorophenyl regioisomers, while NOESY spectra confirm pyrrolidine ring conformation .

Q. What preliminary biological screening assays are recommended for evaluating its pharmacological potential?

  • Approach : Screen against targets associated with pyridazinone derivatives (e.g., PDE inhibitors, serotonin receptors) using enzyme-linked immunosorbent assays (ELISA) or radioligand binding assays.
  • Note : Prioritize assays based on structural analogs; e.g., cardioactive pyridazinones often target calcium channels .

Advanced Research Questions

Q. How can researchers optimize the compound’s pharmacokinetic properties without compromising bioactivity?

  • Strategies :

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl, amine) to the pyrrolidine ring to enhance solubility.
  • Metabolic Stability : Replace metabolically labile sites (e.g., fluorophenyl para-positions) with deuterium or bioisosteres .
    • Validation : Use in vitro microsomal stability assays and logP measurements via shake-flask method .

Q. How should contradictory bioactivity data from different studies be resolved?

  • Case Example : If antiplatelet activity varies between assays, validate via:

Dose-Response Curves to confirm potency.

Off-Target Profiling (e.g., kinase panels) to identify confounding interactions.

Structural Confirmation : Ensure no degradation or isomerization occurred during testing .

Q. What computational methods are effective for predicting target interactions of this compound?

  • Methods :

  • Molecular Docking : Use AutoDock Vina with crystal structures of homologous targets (e.g., PDE3A or serotonin receptors).
  • MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent.
    • Validation : Compare with experimental IC₅₀ values from enzyme inhibition assays .

Q. How does the 2-fluorophenyl substitution influence SAR compared to other halogenated analogs?

  • SAR Insights :

  • Fluorine’s Role : Enhances metabolic stability and modulates electron density in the pyridazine ring, affecting π-π stacking with aromatic residues.
  • Comparative Data : Replace fluorine with Cl/CH₃ in analogs to test steric vs. electronic effects.
    • Reference : 6-(4-Fluorophenyl)pyridazin-3-amine showed 3x higher PDE3 inhibition than chloro analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine
Reactant of Route 2
Reactant of Route 2
1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.